1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C23H15BrN2O3 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15BrN2O3/c1-13-5-4-8-18(25-13)26-20(14-9-11-15(24)12-10-14)19-21(27)16-6-2-3-7-17(16)29-22(19)23(26)28/h2-12,20H,1H3 |
InChI Key |
PKJDPNPPVSJIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Synthesis
The most efficient method for synthesizing this compound employs a one-pot multicomponent reaction (MCR) strategy. This approach combines 4-bromophenylamine, 6-methylpyridine-2-carbaldehyde, and chromen-2,3-dione in a sequential reaction cascade.
Reaction Procedure
Initial Condensation :
- Equimolar quantities of 4-bromophenylamine (0.2 mmol), 6-methylpyridine-2-carbaldehyde (0.2 mmol), and chromen-2,3-dione (0.2 mmol) are dissolved in methanol.
- p-Toluenesulfonic acid (0.05 equiv.) is added as a Brønsted acid catalyst.
- The mixture is stirred at room temperature for 12–16 hours to form an imine intermediate.
Cyclization :
Purification :
Table 1: Optimization of One-Pot Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol → Toluene | Maximizes intermediate solubility |
| Catalyst | p-Toluenesulfonic acid | Accelerates imine formation |
| Temperature | 90°C (cyclization) | Ensures complete ring closure |
| Reaction Time | 24 hours (total) | Balances kinetics and side reactions |
Stepwise Synthesis via Intermediate Isolation
For laboratories requiring modular flexibility, a stepwise approach isolates key intermediates before final assembly.
Key Steps
Synthesis of 6-Methylpyridin-2-yl Ethanone Intermediate :
Bromophenyl Component Preparation :
Chromeno-Pyrrole Assembly :
Table 2: Intermediate Characterization Data
| Intermediate | Molecular Formula | Yield (%) | Purification Method |
|---|---|---|---|
| 6-Methylpyridin-2-yl ethanone | C₈H₉NO | 78 | Distillation |
| Bromophenyl-methylsulfone | C₇H₇BrO₂S | 82 | Recrystallization |
Post-Synthetic Functionalization
Late-stage modifications enable diversification of the chromeno-pyrrole scaffold.
Functionalization Strategies
- Bromination : Electrophilic aromatic substitution at the chromene ring using N-bromosuccinimide (NBS).
- Suzuki Coupling : Palladium-catalyzed cross-coupling to introduce aryl groups at the bromophenyl site.
Table 3: Functionalization Outcomes
| Reaction Type | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 85 | Para > Ortho |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 73 | >95% |
Mechanistic Insights and Challenges
Industrial Scalability Considerations
Transitioning from batch to continuous flow reactors enhances reproducibility and safety for large-scale production. Key adjustments include:
- Solvent Choice : Replacing toluene with 2-MeTHF for improved environmental profile.
- Catalyst Recycling : Immobilized p-TSA on silica gel reduces waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-BROMOPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized against analogous derivatives, as detailed below:
Structural Analogues and Substituent Effects
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione framework permits substitution at positions 1 (aryl) and 2 (alkyl/aryl). Key comparisons include:
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., Br, F) : Bromine (in R1) and fluorine (in AV-C) enhance lipophilicity and may improve membrane permeability. Bromine also facilitates X-ray crystallography due to its heavy-atom effect .
- In contrast, AV-C’s thiadiazolyl group contributes to its antiviral efficacy by engaging in π-π stacking or dipole interactions .
- Polar Substituents (e.g., methoxy, hydroxyl) : These groups, as seen in , improve aqueous solubility but may reduce blood-brain barrier penetration.
Physicochemical Properties
- Lipophilicity : Bromine and pyridinyl groups in the target compound may confer higher logP values compared to hydroxyl/methoxy-substituted derivatives (e.g., ).
- Thermodynamic Stability : The 6-methylpyridin-2-yl group’s rigidity could enhance thermal stability relative to flexible alkyl chains in other derivatives .
Biological Activity
1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
The compound has a complex structure characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C23H17BrN2O3 |
| Molecular Weight | 429.29 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibit notable antimicrobial properties. For instance, some compounds in this class have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
Anticancer Properties
Research indicates that this compound may induce apoptosis in various cancer cell lines. A study highlighted its ability to target specific signaling pathways associated with cancer cell survival and proliferation . The compound's structural features contribute to its interaction with cellular targets, enhancing its anticancer efficacy.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its potential role in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress. These effects are crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer progression.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Apoptosis Induction : By activating apoptotic pathways, the compound can promote programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that chromeno[3,4-c]pyrrole derivatives exhibited antibacterial activity comparable to standard antibiotics like gentamicin. The results indicated a significant reduction in bacterial growth at varying concentrations of the tested compounds .
Study 2: Anticancer Activity
In an experimental setup involving various cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analyses revealed increased levels of cytochrome c release and activation of caspases upon treatment with the compound .
Study 3: Neuroprotection
Research focusing on neuroprotection indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential use in developing therapies for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound is synthesized via multicomponent reactions involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. For example, Vydzhak and Panchishin (2008) optimized a three-component reaction to generate similar 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives by cyclocondensation under acidic conditions (e.g., acetic acid) at reflux . Key intermediates are characterized by NMR and HPLC to confirm regioselectivity.
Q. How can solubility and stability issues be addressed during experimental handling?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical for chromeno-pyrrole diones. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) using UV-Vis spectroscopy and LC-MS can identify degradation pathways. For light-sensitive derivatives, amber glassware and inert atmospheres (N₂/Ar) are recommended .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer : Combined use of ¹H/¹³C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS for molecular formula), and IR (to verify lactam and ketone functionalities) is essential. X-ray crystallography may resolve ambiguities in regiochemistry, as seen in related dihydrochromeno-pyrrole derivatives .
Q. How does the 4-bromophenyl substituent influence electronic properties?
- Methodological Answer : The electron-withdrawing bromine atom enhances electrophilicity at the pyrrole ring, affecting reactivity in subsequent functionalization. DFT calculations (e.g., HOMO-LUMO gaps) and cyclic voltammetry can quantify these effects .
Q. What are the recommended purity assessment protocols?
- Methodological Answer : Purity ≥95% is typically required for biological testing. Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm homogeneity via melting point analysis and elemental composition (CHNS/O) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
- Methodological Answer : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model non-linear relationships between reaction time (12–48 hrs) and yield, identifying optimal conditions while reducing trials by 40–60% .
Q. What computational strategies predict regioselectivity in functionalization reactions?
- Methodological Answer : Transition-state modeling with quantum mechanics (QM) methods (e.g., DFT at B3LYP/6-31G* level) identifies kinetic vs. thermodynamic control. ICReDD’s reaction path search algorithms integrate experimental data to validate computational predictions, narrowing optimal conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). If NOE contradicts X-ray data, consider dynamic effects (e.g., rotamers) via variable-temperature NMR or molecular dynamics simulations .
Q. What role do substituents on the pyridine ring play in modulating bioactivity?
- Methodological Answer : Systematic SAR studies comparing 6-methylpyridin-2-yl analogs with other substituents (e.g., 6-fluoro, 6-methoxy) can identify steric/electronic drivers. Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to map binding interactions .
Q. How to design a scalable synthesis protocol while maintaining stereochemical fidelity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
